molecular formula C12H13F6N3O3 B608049 Icenticaftor CAS No. 1334546-77-8

Icenticaftor

货号 B608049
CAS 编号: 1334546-77-8
分子量: 361.24
InChI 键: USHQRIKZLHNPQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Icenticaftor (development code QBW251) is a drug candidate for the treatment of chronic obstructive pulmonary disease (COPD) and cystic fibrosis . The drug is being developed by Novartis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .


Synthesis Analysis

The design, synthesis, and biological evaluation of compounds 7 to 33 established the structure-activity relationships (SAR) of the scaffold, leading to the identification of the clinical development compound icenticaftor (QBW251) 33 . This compound has subsequently progressed to deliver two positive clinical proofs of concept in patients with CF and COPD .


Molecular Structure Analysis

Icenticaftor is a potentiator of the cystic fibrosis transmembrane receptor (CFTR) . It is known to target the CFTR .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of Icenticaftor were not found, it is known that the drug is a small molecule pharmaceutical .

科学研究应用

  1. 囊性纤维化治疗:Icenticaftor已被研究其在治疗囊性纤维化中的疗效和安全性。Kazani等人(2020年)的研究发现,Icenticaftor耐受性良好,并且在携带III类和IV类CFTR突变的囊性纤维化患者中显示出肺功能和汗液氯化物水平的显著改善(Kazani et al., 2020)

  2. 慢性阻塞性肺疾病(COPD):Rowe等人(2020年)调查了Icenticaftor在改善COPD患者气流阻塞方面的疗效。该研究发现,与安慰剂相比,患者使用Icenticaftor在支气管扩张前后的FEV1上有所改善,并观察到COPD患者全身炎症和痰液细菌定植的改善(Rowe et al., 2020)

  3. 药物开发:Grand等人(2021年)详细介绍了Icenticaftor的发现和特性,包括其在囊性纤维化和COPD患者中的临床概念证明。这项研究突出了Icenticaftor作为COPD患者新型治疗方法的潜力(Grand et al., 2021)

  4. 在COPD中CFTR功能障碍的作用:Carrasco-Hernandez等人(2021年)强调了在COPD发病机制中识别CFTR功能障碍的重要性,并讨论了潜在的治疗选择,包括使用Icenticaftor来克服这种功能障碍(Carrasco-Hernandez et al., 2021)

作用机制

Icenticaftor functions by acting as a stimulator of the protein cystic fibrosis transmembrane conductance regulator (CFTR) . It is expected to provide benefits in patients with COPD by restoring mucociliary clearance, which would eventually lead to a reduction of bacterial colonization and related inflammatory cascade .

属性

IUPAC Name

3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQRIKZLHNPQR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336884
Record name Icenticaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icenticaftor

CAS RN

1334546-77-8
Record name Icenticaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icenticaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icenticaftor
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution comprising 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (Intermediate D)(4 g, 16.94 mmol) and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride (Intermediate R) (3.04 g, 16.94 mmol) in NMP (188 ml) was treated with HATU (7.73 g, 20.33 mmol) followed by dropwise addition (2 ml portions) of DIPEA (8.88 ml, 50.8 mmol) over 1 hour. After stirring for a further hour, the reaction mixture was poured into water (450 ml) and EtOAc (450 ml). The aqueous phase was acidified with 5M HCl (50 ml) and the layers were separated. The organic portion was washed with 2M NaOH (200 ml), water (4×200 ml), brine (2×100 ml), dried over MgSO4, filtered and concentrated in vacuo to afford a brown solid. Purification of the solid by chromatography on silica (220 g pre-packed silica cartridge) eluting with 0-50% EtOAc in iso-hexane afforded the racemate, 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide (Ex. 4) as a yellow solid;
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7.73 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Name
Quantity
188 mL
Type
solvent
Reaction Step Nine
Name
3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。